
4-Bromo-3-hydroxybenzoic acid
Overview
Description
4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) is a brominated aromatic compound featuring a hydroxyl group at the 3rd position and a carboxylic acid group at the 1st position on the benzene ring (Figure 1). It is a known metabolite of Brocresine (NSD 1055), a histidine decarboxylase (HDC) inhibitor, and exhibits dual enzymatic inhibition properties .
Preparation Methods
4-Bromo-3-hydroxybenzoic acid can be synthesized through various methods. One common synthetic route involves the bromination of 3-hydroxybenzoic acid using bromine in the presence of a catalyst such as acetic acid . The reaction is typically carried out in a halogenated alkane solvent or an ether solvent at temperatures ranging from -10 to 50°C . This method is characterized by low solvent consumption, simple operation, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The phenolic hydroxyl group undergoes substitution reactions under basic conditions. A notable example is its conversion to 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid (Fig. 1):
Reaction Mechanism
-
Step 1 : Deprotonation of the hydroxyl group using a strong base (e.g., NaH) to form a phenoxide ion.
-
Step 2 : Nucleophilic attack on trifluoropropyl bromide, replacing the hydroxyl with a trifluoropropoxy group.
Conditions
Parameter | Value | Source |
---|---|---|
Base | Sodium hydride (NaH) | |
Solvent | Dimethylformamide (DMF) | |
Temperature | 80°C | |
Reaction Time | 12 hours | |
Yield | 65% |
This reaction highlights the utility of the hydroxyl group in synthesizing ether derivatives for pharmaceutical intermediates.
Electrophilic Aromatic Substitution (Bromination)
The aromatic ring can undergo further bromination under controlled conditions. While direct data for 4-bromo-3-hydroxybenzoic acid is limited, analogous reactions provide insights:
Example Protocol (Patent CN103467296A)
-
Substrate : Methyl 4-hydroxybenzoate → Methyl 3-bromo-4-hydroxybenzoate
-
Reagents : Bromine (Br₂), glacial acetic acid catalyst
-
Solvent : Dichloromethane or chloroform
-
Temperature : 0–30°C
Directing Effects
-
Hydroxyl (-OH) : Ortho/para-directing (activates ring).
-
Carboxylic Acid (-COOH) : Meta-directing (deactivates ring).
-
Existing Bromine : Deactivates ring but directs via inductive effects.
Predicted bromination sites for this compound include positions 2 and 6 (ortho/para to -OH) .
Esterification of the Carboxylic Acid Group
The carboxylic acid group can be esterified to improve solubility or modify reactivity:
General Reaction
Key Data
-
Catalyst : Concentrated sulfuric acid or HCl.
-
Yield : >75% (analogous to methyl 3-bromo-4-hydroxybenzoate synthesis) .
Decarboxylation Reactions
Thermal or basic conditions may induce decarboxylation, though direct evidence is sparse. Theoretical pathways include:
-
Thermal Decarboxylation : Heating above 200°C to form 3-bromo-4-hydroxybenzene (requires experimental validation).
-
Oxidative Decarboxylation : Use of metal catalysts (e.g., Cu) in polar solvents.
Salt Formation and Coordination Chemistry
The carboxylic acid group forms salts with metals or amines:
Such salts are precursors for metal-organic frameworks (MOFs) or catalysts .
Comparative Reactivity Table
*Analogous yields from methyl 4-hydroxybenzoate bromination .
Mechanistic Insights
Scientific Research Applications
Enzymatic Inhibition
4-Bromo-3-hydroxybenzoic acid is primarily recognized for its role as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). Both enzymes are crucial in the metabolic pathways involving amino acids.
- Histidine Decarboxylase (HDC) : This enzyme catalyzes the conversion of histidine to histamine, a key neurotransmitter involved in various physiological processes. The compound exhibits an IC50 value of approximately 1 mM for rat fetal and gastric HDC, indicating significant inhibitory activity .
- Aromatic-L-Amino Acid Decarboxylase (DDC) : Similar to its effect on HDC, this compound also inhibits DDC from hog kidney and rat gastric mucosa with an IC50 of about 1 mM . This inhibition can have implications for conditions related to neurotransmitter dysregulation.
Medicinal Chemistry
In medicinal chemistry, the compound's ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting diseases associated with histamine signaling and neurotransmitter imbalances.
Case Studies
- Study on Histamine Signaling : A study highlighted that inhibiting histamine signaling could ameliorate vertigo induced by sleep deprivation. This suggests that compounds like this compound may offer therapeutic avenues for treating vestibular disorders .
- Inhibition Mechanism : Research indicates that the inhibition mechanism involves competitive binding at the active site of the enzymes, which can be critical for designing more effective inhibitors or drugs .
Potential Therapeutic Uses
The unique properties of this compound open avenues for potential therapeutic applications:
- Neurological Disorders : Given its role in inhibiting enzymes involved in neurotransmitter synthesis, there is potential for this compound in treating neurological disorders characterized by abnormal histamine levels.
- Cancer Research : The compound's ability to modulate enzyme activity may also be explored in cancer research, particularly in understanding tumor metabolism and developing targeted therapies .
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves the inhibition of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of 1 mM for both rat fetal and rat gastric HDC . The inhibition of these enzymes affects the metabolic pathways involving histidine and aromatic amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
4-Bromo-2-hydroxybenzoic Acid Hydrazide Derivatives
- Structural Difference : Hydroxyl group at the 2nd position instead of 3rd.
- Activity : Derivatives synthesized via condensation with aromatic aldehydes and cyclocondensation with anhydrides show antibacterial and antifungal properties, unlike the enzyme inhibition profile of 4-bromo-3-hydroxybenzoic acid .
- Example : 1-(4-Bromo-2-hydroxybenzamido)-5-oxo-2-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives exhibit moderate activity against E. coli and C. albicans .
3-Bromo-4,5-dihydroxybenzoic Acid
- Structural Difference : Additional hydroxyl group at the 5th position.
- Synthesis : Produced from 2-bromo-3,4-dimethoxybenzoic acid under demethylation conditions (48% HBr) .
- Activity : Enhanced polarity due to two hydroxyl groups may influence solubility and receptor binding compared to this compound.
Halogen-Substituted Analogues
4-Bromobenzoic Acid (CAS 586-76-5)
- Structural Difference : Lacks the hydroxyl group.
- Activity: No reported enzyme inhibition; primarily used in chemical synthesis. Classified as non-hazardous under CLP regulations .
- Safety : Lower reactivity due to absence of hydrogen-bonding hydroxyl group .
3-Bromo-4-chlorobenzoic Acid
- Structural Difference : Chlorine substituent at the 4th position.
Functional Group Modifications
Methyl 4-Bromo-3-hydroxybenzoate
- Structural Difference : Carboxylic acid group esterified to a methyl ester.
- Physical Properties : Higher lipophilicity (logP) than the parent acid, with a melting point of 123°C and ≥98% purity .
- Applications : Used as an intermediate in pharmaceutical synthesis (e.g., EDG-2 inhibitors for cardiovascular diseases) .
Enzymatic Inhibition Profile vs. Other Inhibitors
Compound | Target Enzyme | IC50 | Selectivity | Reference |
---|---|---|---|---|
This compound | HDC, DDC | 1 mM | Dual inhibition | |
TES-1025 | ACMSD | 13 nM | High selectivity | |
Brocresine (NSD 1055) | HDC | <1 mM | Parent compound |
- Key Insight : While TES-1025 shows higher potency (nM range), this compound’s dual inhibition of HDC and DDC provides broader mechanistic utility in studying histamine and neurotransmitter pathways .
Biological Activity
4-Bromo-3-hydroxybenzoic acid (BHBA), with the CAS number 14348-38-0, is a compound of significant interest due to its biological activity, particularly as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅BrO₃
- Molecular Weight : 217.017 g/mol
- Melting Point : 225-227 °C
- Boiling Point : 338.6 °C at 760 mmHg
- Density : 1.9 g/cm³
This compound acts primarily as an inhibitor for two key enzymes:
- Histidine Decarboxylase (HDC) :
- Aromatic-L-Amino Acid Decarboxylase (DDC) :
In Vivo Studies
Recent studies have demonstrated the efficacy of BHBA in various biological contexts:
- A study involving Sprague Dawley rats showed that administration of BHBA improved symptoms related to hypersensitivity reactions induced by PEGylated liposomal doxorubicin (PLD). The compound effectively reduced IgE levels, suggesting its potential role in managing allergic responses .
Study Group | Treatment | Result |
---|---|---|
Control | Normal saline | Baseline symptoms |
Histidine | L-histidine | Increased symptoms |
BHBA | BHBA + PLD | Improved symptoms and IgE levels |
Combined | Histidine + BHBA | Mitigated hypersensitivity |
In Vitro Studies
In vitro experiments have confirmed the inhibitory effects of BHBA on HDC and DDC:
- Inhibition assays demonstrated that BHBA significantly reduces enzyme activity in both rat gastric mucosa and hog kidney tissues, with IC50 values consistently around 1 mM across studies .
Case Studies
Several case studies have highlighted the therapeutic potential of BHBA:
- Histamine-related Disorders :
- Neuroinflammation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-3-hydroxybenzoic acid, and how do reaction conditions influence product purity?
The compound is synthesized via demethylation of 2-bromo-5-methoxybenzoic acid using 48% HBr, yielding this compound. However, reagent choice critically impacts side reactions:
- Halogen migration occurs with HBr, forming rearranged products like 3,4-dihydroxybenzoic acid .
- Alternative reagents (HCl-HOAc, HI, or AlCl₃) avoid halogen migration but may reduce yields .
Methodological recommendation : Optimize demethylation conditions by testing reagent stoichiometry and reaction time. Use HPLC or NMR to confirm product purity and monitor byproducts .
Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?
Key spectroscopic identifiers include:
- ¹H NMR : Aromatic protons at δ 7.5–8.0 ppm (meta-substituted benzene), with a hydroxyl proton (δ ~10 ppm) and carboxylic acid proton (δ ~12 ppm) .
- IR : Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹) .
Analytical tip : Compare with reference spectra from databases like SDBS or NIST Chemistry WebBook to resolve ambiguities in substitution patterns .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s inhibition of histidine decarboxylase (HDC) and dopa decarboxylase (DDC)?
The compound acts as a competitive inhibitor by mimicking the substrates of HDC and DDC. Key interactions include:
- Hydrogen bonding : The hydroxyl group binds to active-site residues (e.g., histidine or aspartate in HDC) .
- Steric hindrance : The bromine atom disrupts substrate positioning, reducing catalytic turnover .
Experimental validation : Perform enzyme kinetics assays (e.g., IC₅₀ determination) and molecular docking simulations to map binding interactions .
Q. How do researchers reconcile contradictions in reported reaction outcomes during the synthesis of brominated hydroxybenzoic acids?
Discrepancies often arise from:
- Reagent-specific reactivity : HBr induces halogen migration, while HCl or HI promotes clean demethylation .
- Temperature effects : Elevated temperatures (>100°C) may favor side reactions like decarboxylation .
Resolution strategy : Conduct controlled experiments with systematic variation of reagents and temperatures. Use LC-MS to track intermediate species and validate reaction pathways .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Critical stability factors include:
- Light sensitivity : Brominated aromatics degrade under UV exposure; store in amber glass at 2–30°C .
- pH-dependent degradation : The carboxylic acid group undergoes hydrolysis in strongly acidic/basic conditions (pH <2 or >10) .
Best practices : Pre-equilibrate solutions to neutral pH before enzymatic assays and avoid prolonged exposure to air .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate this compound’s enzyme inhibition potency?
- Dose range : Test 0.1–100 µM concentrations to capture full inhibition curves .
- Controls : Include positive inhibitors (e.g., carbidopa for DDC) and substrate-only blanks .
- Data normalization : Express activity as % inhibition relative to control and fit using nonlinear regression (e.g., GraphPad Prism) .
Q. What strategies mitigate interference from this compound’s autofluorescence in fluorescence-based assays?
- Emission filtering : Use a long-pass filter (>450 nm) to exclude compound-specific fluorescence .
- Alternative detection : Switch to colorimetric (e.g., Ellman’s assay) or radiometric methods .
Q. Safety & Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and solution preparation due to dust formation .
- Waste disposal : Collect halogenated waste separately and incinerate via approved facilities .
Properties
IUPAC Name |
4-bromo-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSESFUWIYFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423595 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-38-0 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.